2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide
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Overview
Description
2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide is a heterocyclic compound that features a unique structure combining a thiopyrano and thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-methylthiazole-5-carboxylic acid as an initial raw material, which undergoes a series of reactions to form the target compound . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. This can lead to changes in cellular processes, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: This compound shares the thiazole ring structure and has similar chemical properties.
Benzothiazole: Another related compound, benzothiazole, is known for its biological activity and is used in various medicinal applications.
Uniqueness
What sets 2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide apart is its unique combination of a thiopyrano and thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H10N2O2S2 |
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Molecular Weight |
218.3 g/mol |
IUPAC Name |
(5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)methanamine |
InChI |
InChI=1S/C7H10N2O2S2/c8-3-7-9-5-1-2-13(10,11)4-6(5)12-7/h1-4,8H2 |
InChI Key |
FKMKAIYJFAWYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1N=C(S2)CN |
Origin of Product |
United States |
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